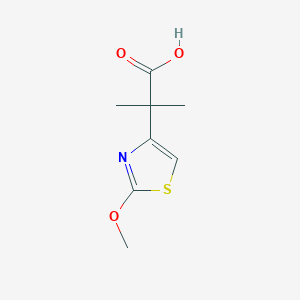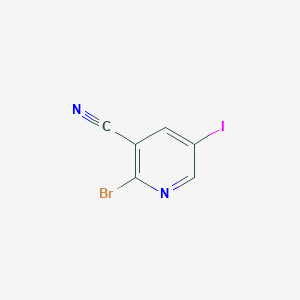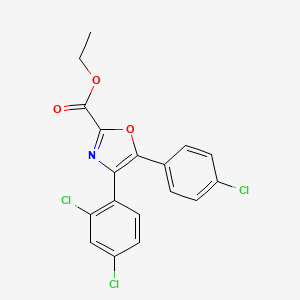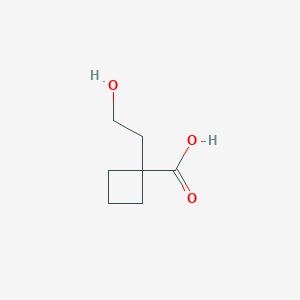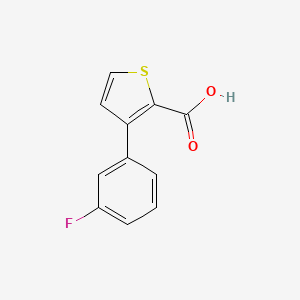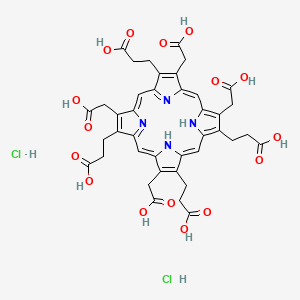
Uroporphyriniiidihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Uroporphyriniiidihydrochloride is a porphyrin derivative, a class of compounds known for their role in various biological processes. Porphyrins are tetrapyrrole macrocycles that play a crucial role in the biosynthesis of heme, chlorophyll, and vitamin B12. This compound is particularly significant due to its applications in medical and biochemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of uroporphyriniiidihydrochloride typically involves the condensation of pyrrole derivatives under acidic conditions. One common method is the reaction of pyrrole with formaldehyde and acetic acid, followed by oxidation to form the porphyrin ring. The resulting uroporphyrinogen is then converted to this compound through a series of decarboxylation and chlorination steps .
Industrial Production Methods
Industrial production of this compound often employs biotechnological approaches, such as the use of genetically engineered Escherichia coli strains. These strains are designed to overproduce the necessary precursors and enzymes required for the biosynthesis of uroporphyrinogen, which is subsequently converted to this compound .
化学反応の分析
Types of Reactions
Uroporphyriniiidihydrochloride undergoes various chemical reactions, including:
Oxidation: Converts uroporphyrinogen to uroporphyrin.
Reduction: Reduces uroporphyrin to uroporphyrinogen.
Substitution: Involves the replacement of functional groups on the porphyrin ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various porphyrin derivatives, such as coproporphyrin and protoporphyrin, which are intermediates in the biosynthesis of heme and chlorophyll .
科学的研究の応用
Uroporphyriniiidihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of other porphyrin derivatives.
Biology: Plays a role in studying the biosynthesis of heme and chlorophyll.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
作用機序
Uroporphyriniiidihydrochloride exerts its effects by interacting with various enzymes and proteins involved in the biosynthesis of heme. It acts as a substrate for enzymes such as uroporphyrinogen III decarboxylase, which converts it to coproporphyrinogen III. This conversion is crucial for the subsequent steps in the heme biosynthesis pathway .
類似化合物との比較
Similar Compounds
Uroporphyrinogen III: A precursor in the biosynthesis of heme and chlorophyll.
Coproporphyrinogen III: An intermediate in the heme biosynthesis pathway.
Protoporphyrin IX: A direct precursor to heme.
Uniqueness
Unlike other porphyrin derivatives, it has been extensively studied for its photodynamic properties and potential therapeutic applications .
特性
分子式 |
C40H40Cl2N4O16 |
|---|---|
分子量 |
903.7 g/mol |
IUPAC名 |
3-[7,12,18-tris(2-carboxyethyl)-3,8,13,17-tetrakis(carboxymethyl)-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride |
InChI |
InChI=1S/C40H38N4O16.2ClH/c45-33(46)5-1-17-21(9-37(53)54)29-14-27-19(3-7-35(49)50)22(10-38(55)56)30(43-27)15-28-20(4-8-36(51)52)24(12-40(59)60)32(44-28)16-31-23(11-39(57)58)18(2-6-34(47)48)26(42-31)13-25(17)41-29;;/h13-16,41-42H,1-12H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)(H,53,54)(H,55,56)(H,57,58)(H,59,60);2*1H |
InChIキー |
CIFQWXFTTZDHAO-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=C(C(=CC3=NC(=CC4=NC(=CC5=C(C(=C1N5)CCC(=O)O)CC(=O)O)C(=C4CCC(=O)O)CC(=O)O)C(=C3CCC(=O)O)CC(=O)O)N2)CC(=O)O)CCC(=O)O.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


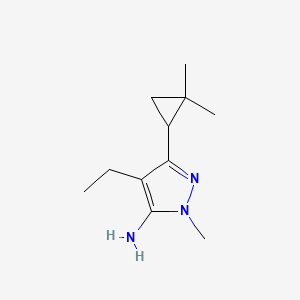

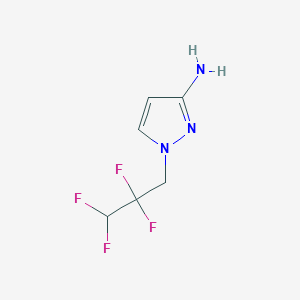
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)

![2-Amino-2-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-ol](/img/structure/B13076492.png)


